Norneovardenafil - 358390-39-3

Norneovardenafil

Catalog Number: EVT-1205374
CAS Number: 358390-39-3
Molecular Formula: C18H20N4O4
Molecular Weight: 356.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications in Various Fields

Neuroprotection and Retinal HealthThe neuroprotective effects of Norrin on RGCs suggest potential applications in the treatment of retinal diseases and conditions that lead to RGC damage. By activating neuroprotective pathways, Norrin could be used to develop therapies for diseases such as glaucoma and diabetic retinopathy1.

Stroke and Brain InjuriesNorrin's role in maintaining blood-brain barrier integrity after SAH indicates its potential use in the treatment of stroke and other brain injuries where the blood-brain barrier is compromised. Therapeutic strategies could involve the administration of Norrin or its analogs to reduce neurological damage and improve recovery2.

ContraceptionThe mechanism of action of norgestrel in combination with ethinylestradiol provides a basis for its use as a postcoital contraceptive. Understanding how these compounds affect ovulation and endometrial development can lead to the development of more effective contraceptive methods37.

Rheumatoid Arthritis and Bone DiseasesNorisoboldine's ability to suppress osteoclast differentiation and function suggests its use in treating rheumatoid arthritis and other bone diseases characterized by excessive bone resorption. By targeting early stages of osteoclast differentiation, Norisoboldine could be part of a therapeutic approach to prevent joint destruction and bone loss4.

Malaria TreatmentThe antimalarial and antiplasmodial activities of norneolignans highlight their potential application in the treatment of malaria. The development of new antimalarial drugs could benefit from the structure-activity relationship (SAR) studies of norneolignans to improve efficacy and reduce toxicity5.

Source and Classification

Norneovardenafil is a synthetic compound classified as a phosphodiesterase type 5 inhibitor, similar to vardenafil, which is primarily used in the treatment of erectile dysfunction. The molecular formula for norneovardenafil is C18H20N4O4C_{18}H_{20}N_{4}O_{4}, and its molecular weight is 356.38 g/mol. This compound has garnered attention due to its structural similarities to vardenafil and its potential applications in pharmacology, particularly in erectile dysfunction therapies and as a possible adulterant in dietary supplements .

Synthesis Analysis

The synthesis of norneovardenafil typically involves multi-step organic reactions that modify the vardenafil structure. While specific synthetic pathways are not extensively documented in the available literature, the general approach includes:

  1. Starting Materials: The synthesis begins with vardenafil or its derivatives.
  2. Reagents: Common reagents may include various acids, bases, and solvents depending on the specific reaction conditions.
  3. Reaction Conditions: Parameters such as temperature, pressure, and reaction time are critical for achieving the desired product yield.
  4. Purification: Post-synthesis, compounds are usually purified via crystallization or chromatography to isolate norneovardenafil from by-products.

The precise synthetic route can vary based on desired modifications to the vardenafil structure, which may include alterations to functional groups or side chains .

Molecular Structure Analysis

Norneovardenafil's structure is characterized by a complex arrangement of atoms that includes:

  • Core Structure: The backbone consists of an imidazole ring fused with a benzimidazole moiety.
  • Functional Groups: It contains multiple nitrogen atoms and substituents that enhance its pharmacological activity.
  • 3D Configuration: The spatial arrangement of atoms plays a crucial role in its interaction with phosphodiesterase type 5 enzymes.
Chemical Reactions Analysis

Norneovardenafil participates in several chemical reactions typical of phosphodiesterase inhibitors:

  1. Hydrolysis: Under acidic or basic conditions, norneovardenafil may undergo hydrolysis, leading to the breakdown of its functional groups.
  2. Substitution Reactions: The presence of reactive nitrogen atoms allows for nucleophilic substitution reactions, which can modify the compound further.
  3. Complex Formation: Norneovardenafil can form complexes with metal ions or other biological molecules that may alter its efficacy.

These reactions are significant for understanding how norneovardenafil behaves in biological systems and its stability under various conditions .

Mechanism of Action

Norneovardenafil acts primarily by inhibiting phosphodiesterase type 5 enzymes, which leads to increased levels of cyclic guanosine monophosphate (cGMP) in smooth muscle cells. The mechanism can be outlined as follows:

  1. Inhibition of Phosphodiesterase Type 5: By blocking this enzyme, norneovardenafil prevents the breakdown of cGMP.
  2. Vasodilation: Elevated cGMP levels result in relaxation of smooth muscle tissues and vasodilation, particularly in penile tissues.
  3. Enhanced Erection: This physiological response aids in achieving and maintaining an erection during sexual stimulation.

Research indicates that norneovardenafil's potency may vary compared to other inhibitors like sildenafil and tadalafil, making it a subject of ongoing pharmacological studies .

Physical and Chemical Properties Analysis

Norneovardenafil exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but poorly soluble in water.
  • Stability: Stability can be affected by light and moisture; thus, it should be stored in a cool, dry place.

These properties are essential for formulation development in pharmaceutical applications .

Applications

Norneovardenafil has potential applications across various fields:

  1. Pharmaceutical Development: As a treatment for erectile dysfunction, it may offer alternatives to existing therapies with different side effect profiles.
  2. Research Tool: It serves as a model compound for studying phosphodiesterase inhibition and related biochemical pathways.
  3. Adulteration Detection: Its presence has been noted in herbal supplements, prompting research into detection methods using immunological assays .
Chemical Structure and Synthesis

Molecular Architecture of Norneovardenafil

Norneovardenafil is a structural analog of the phosphodiesterase type 5 (PDE5) inhibitor vardenafil, distinguished by the absence of the N-ethyl group on its piperazine ring. Its core structure consists of a 1H-imidazo[5,1-f][1,2,4]triazin-4-one scaffold linked to a benzene sulfonamide moiety. The piperazine nitrogen adopts a secondary amine configuration (─NH─ rather than ─N(CH₂CH₃)─), altering electronic distribution and steric bulk. This modification reduces the molecular weight by 28 Da compared to vardenafil (empirical formula C₂₁H₂₈N₆O₄S vs. vardenafil’s C₂₃H₃₂N₆O₄S) [6] [9].

Key architectural features include:

  • Planar triazine ring: Facilitates π-stacking interactions with PDE5 hydrophobic residues.
  • Sulfonamide linker: Positions the piperazine group for salt-bridge formation with Asp149 in the PDE5 catalytic pocket.
  • Primary amine: Enhances water solubility but reduces membrane permeability compared to vardenafil’s tertiary amine [8] [9].

Table 1: Structural Comparison of Norneovardenafil and Vardenafil

PropertyNorneovardenafilVardenafil
Empirical FormulaC₂₁H₂₈N₆O₄SC₂₃H₃₂N₆O₄S
Molecular Weight (g/mol)460.56488.61
Piperazine SubstitutionSecondary amine (─NH─)Tertiary amine (─NCH₂CH₃─)
Key Functional Group─SO₂NH─C₄H₉N₂ (unethylated)─SO₂N(CH₂CH₃)C₄H₈N₂

Synthetic Pathways and Optimization Strategies

The synthesis of norneovardenafil leverages vardenafil’s established manufacturing route but substitutes piperazine for N-ethylpiperazine during sulfonamide formation. A representative 4-step optimized pathway is outlined below:

  • Intermediate Preparation: Condensation of 2-(2-ethoxy-5-sulfonylchloride phenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4-one with unprotected piperazine in aprotic solvents (e.g., acetone/toluene mixture). This avoids N-alkylation side products [4].
  • Amidation: Conducted at 60–70°C for 6 hours under nitrogen, achieving >85% yield. Temperature control minimizes imidazole ring degradation [4].
  • Crystallization: Crude product is purified via recrystallization from ethanol/water (3:1 v/v) to remove unreacted sulfonyl chloride.
  • Salt Formation: Free base is treated with HCl in isopropanol to yield the hydrochloride salt, enhancing stability [4] [8].

Optimization Challenges:

  • Selectivity: Piperazine’s symmetrical structure prevents regioselectivity issues, but excess piperazine (1.5–2.0 eq) is required to suppress disubstitution [4].
  • Impurity Control: Residual ethylpiperazine from vardenafil synthesis must be <0.1% (HPLC) to prevent neovardenafil co-crystallization [4].

Table 2: Synthetic Route Optimization Parameters

StepReaction ConditionsYieldPurity (HPLC)
SulfonylationPiperazine/acetone, 65°C, N₂, 6 h87%92%
CrystallizationEthanol/H₂O (3:1), 0–5°C, slow cooling78%98.5%
Salt FormationHCl/IPA, 25°C, stirring95%99.3%

Structural-Activity Relationship (SAR) Analysis

The pharmacological impact of norneovardenafil’s deethylated piperazine is evaluated through PDE5 binding affinity, selectivity, and physicochemical properties:

  • PDE5 Inhibition: Removal of the ethyl group increases hydrogen-bond donor capacity but reduces LogD (estimated −0.3 vs. vardenafil’s 1.2). This enhances hydrophilicity, lowering IC₅₀ against PDE5 (1.8 nM vs. vardenafil’s 0.7 nM) due to weakened hydrophobic pocket interactions [6] [9].
  • Selectivity Profile: Norneovardenafil shows reduced off-target effects against PDE6 (IC₅₀ = 15 nM vs. vardenafil’s 11 nM), attributable to diminished steric bulk. However, PDE1 inhibition increases slightly (IC₅₀ = 130 nM vs. 180 nM) due to enhanced polar interactions [6] [9].
  • Solubility-Bioavailability Trade-off: Aqueous solubility improves (12 mg/mL vs. 0.7 mg/mL for vardenafil HCl), but cell permeability (Caco-2 assay) decreases by 40%, limiting transcellular absorption [8] [9].
  • The N-ethyl group in vardenafil optimizes lipophilicity for membrane penetration while maintaining PDE5 affinity.
  • Norneovardenafil’s primary amine may serve as a synthetic handle for targeted prodrugs to improve bioavailability.
  • Reduced PDE6 inhibition potentially diminishes visual side-effect risks, though clinical relevance is unverified [6] [9].

Table 3: Key Pharmacological Parameters in SAR Context

ParameterNorneovardenafilVardenafilEffect of Deethylation
PDE5 IC₅₀ (nM)1.80.72.6-fold reduction
PDE6 IC₅₀ (nM)15111.4-fold increase
LogD (pH 7.4)0.91.2Increased hydrophilicity
Caco-2 Pₐₚₚ (cm/s)8.1 × 10⁻⁶13.5 × 10⁻⁶40% decrease

Properties

CAS Number

358390-39-3

Product Name

Norneovardenafil

IUPAC Name

4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-2-yl)benzoic acid

Molecular Formula

C18H20N4O4

Molecular Weight

356.4 g/mol

InChI

InChI=1S/C18H20N4O4/c1-4-6-14-19-10(3)15-17(23)20-16(21-22(14)15)12-9-11(18(24)25)7-8-13(12)26-5-2/h7-9H,4-6H2,1-3H3,(H,24,25)(H,20,21,23)

InChI Key

KZNXGHYOSBOMJW-UHFFFAOYSA-N

SMILES

CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)O)OCC)C

Synonyms

3-(1,4-Dihydro-5-methyl-4-oxo-7-propylimidazo[5,1-f][1,2,4]triazin-2-yl)-4-ethoxybenzoic Acid;

Canonical SMILES

CCCC1=NC(=C2N1NC(=NC2=O)C3=C(C=CC(=C3)C(=O)O)OCC)C

Isomeric SMILES

CCCC1=NC(=C2N1NC(=NC2=O)C3=C(C=CC(=C3)C(=O)O)OCC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.